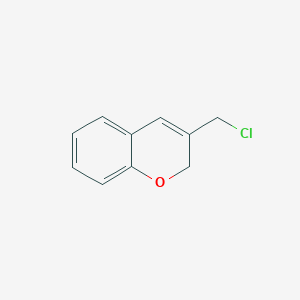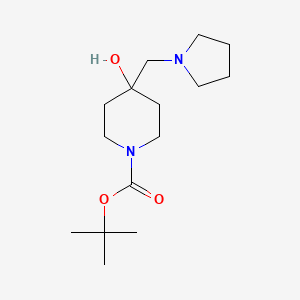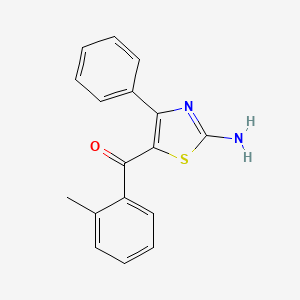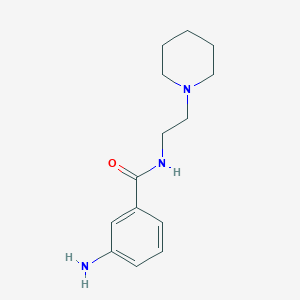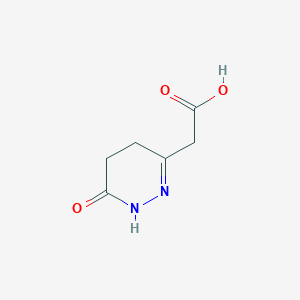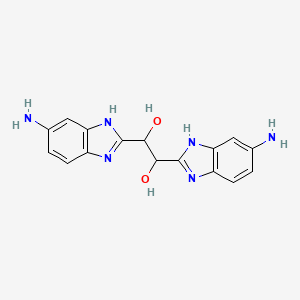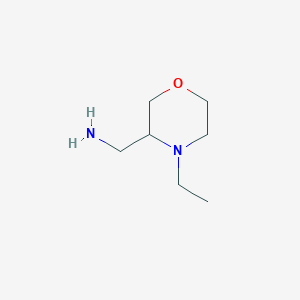
(4-Ethylmorpholin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylmorpholin-3-yl)methanamine is a chemical compound with a morpholine ring substituted at the 4-position with an ethyl group and at the 3-position with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Substitution at the 4-Position: The ethyl group can be introduced at the 4-position of the morpholine ring using ethylating agents such as ethyl bromide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced at the 3-position through reductive amination, where the morpholine derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylmorpholin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced forms such as primary amines.
Substitution: Secondary or tertiary amines depending on the alkylating agent used.
Aplicaciones Científicas De Investigación
(4-Ethylmorpholin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of kinase inhibitors.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Ethylmorpholin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylmorpholin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylmorpholin-3-yl)methanamine: Contains a phenyl group at the 4-position.
(4-Benzylmorpholin-3-yl)methanamine: Features a benzyl group at the 4-position.
Uniqueness
(4-Ethylmorpholin-3-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(4-ethylmorpholin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3 |
Clave InChI |
SONBQFMSRKABTF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
